molecular formula C20H17ClN2O B11346480 N-(4-chlorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

N-(4-chlorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11346480
M. Wt: 336.8 g/mol
InChI Key: FNQOYIAGQCOSJV-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

The synthesis of N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-chlorobenzyl chloride with 3-methyl-N-(pyridin-2-yl)benzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization .

Chemical Reactions Analysis

N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects .

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O/c1-15-5-4-6-17(13-15)20(24)23(19-7-2-3-12-22-19)14-16-8-10-18(21)11-9-16/h2-13H,14H2,1H3

InChI Key

FNQOYIAGQCOSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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